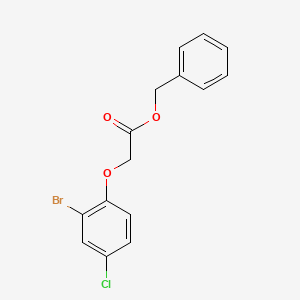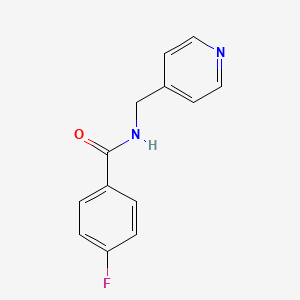![molecular formula C18H20N2O2 B5205992 N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5205992.png)
N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. This enzyme is involved in the regulation of cell division and is overexpressed in many types of cancer cells. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide inhibits the activity of the Aurora A kinase enzyme, which is involved in the regulation of cell division. By inhibiting this enzyme, N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also disrupts the normal cell cycle progression, leading to cell cycle arrest. In addition, N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide in lab experiments is its specificity for the Aurora A kinase enzyme. This allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation is that N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Future Directions
1. Combination therapy with N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide and other targeted therapies.
2. Development of N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide analogs with improved potency and selectivity.
3. Investigation of the potential use of N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide in combination with immunotherapy.
4. Exploration of N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide as a potential treatment for other diseases beyond cancer, such as neurodegenerative diseases.
5. Investigation of the potential use of N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide in combination with radiation therapy.
Synthesis Methods
N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide can be synthesized through a series of chemical reactions starting with 4-methylbenzamide and isopropyl isocyanate. The final step involves the addition of a phenylcarbonyl group to the isopropylamino group using a coupling agent such as N,N'-diisopropylcarbodiimide.
Scientific Research Applications
N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various types of cancer cells in vitro and in vivo, including breast, lung, and colon cancer. N-{4-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide has also been shown to enhance the effectiveness of other chemotherapeutic agents when used in combination.
properties
IUPAC Name |
4-methyl-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)15-8-10-16(11-9-15)20-18(22)14-6-4-13(3)5-7-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRVSTHBULUIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)

![4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5205928.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methylbenzamide](/img/structure/B5205955.png)
![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)



![4-methoxy-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5205981.png)

![N-{2-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5205998.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-nitro-2-furyl)methyl]ethanamine](/img/structure/B5206003.png)